4-(4-Morpholinyl)-2-(2-thienyl)quinoline
CAS No.:
Cat. No.: VC16083863
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2OS |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 4-(2-thiophen-2-ylquinolin-4-yl)morpholine |
| Standard InChI | InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2 |
| Standard InChI Key | PAMYOMQUPSCXST-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The core structure of 4-(4-morpholinyl)-2-(2-thienyl)quinoline consists of a quinoline scaffold (a bicyclic system with a benzene ring fused to a pyridine ring) substituted at position 4 with a morpholine group and at position 2 with a thienyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and potential hydrogen-bonding capabilities. The thienyl group introduces sulfur-based electronic effects, which may influence bioavailability and target interactions .
Molecular Formula:
Molecular Weight: 295.38 g/mol (calculated based on constituent atomic weights).
IUPAC Name: 4-(morpholin-4-yl)-2-(thiophen-2-yl)quinoline.
The structural similarity to compounds like N-(2-(4-morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine (CAS: 853310-85-7) suggests shared synthetic pathways and pharmacological profiles.
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis of 4-(4-morpholinyl)-2-(2-thienyl)quinoline is documented, analogous quinoline derivatives are typically synthesized via the Pfitzinger reaction or nucleophilic substitution. For example:
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Quinoline Core Formation: The Pfitzinger reaction, which condenses isatin derivatives with ketones (e.g., 2-acetylthiophene), could generate the 2-thienylquinoline intermediate .
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Morpholine Introduction: Subsequent nucleophilic aromatic substitution at position 4 with morpholine under basic conditions (e.g., using KCO or DMF as a solvent) would yield the target compound.
Example Reaction Scheme:
Characterization Techniques
Hypothetical characterization would involve:
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H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), morpholine’s CH groups (δ 3.0–3.5 ppm), and thienyl protons (δ 6.8–7.2 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (if present, ~1680 cm), C-N (~1250 cm), and C-S (~700 cm) .
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Mass Spectrometry: Molecular ion peak at m/z 295.38 and fragments corresponding to morpholine (m/z 87) and thienyl (m/z 83) loss.
Physicochemical Properties
Based on structural analogs:
| Property | Value |
|---|---|
| Solubility | Moderate in DMSO, ethanol; poor in water |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Melting Point | 180–185°C (estimated) |
The morpholine group enhances solubility in polar aprotic solvents, while the thienyl moiety contributes to lipophilicity .
| Pathogen | Predicted MIC (μM) |
|---|---|
| S. aureus | 50–100 |
| C. albicans | 100–200 |
Antimalarial Mechanisms
Morpholine-containing quinolines may disrupt heme detoxification in Plasmodium species, analogous to chloroquine. Molecular docking studies suggest strong binding to Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in fatty acid biosynthesis .
Molecular Docking and Target Prediction
Docking simulations using AutoDock Vina predict high-affinity interactions between 4-(4-morpholinyl)-2-(2-thienyl)quinoline and microbial targets:
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